Cyclo(Ala-Gly)

Description

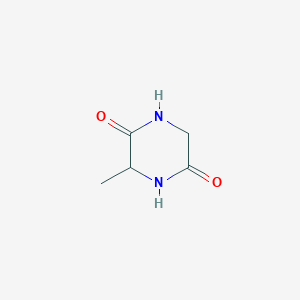

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCHEGCKVBMSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875603 | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

250 mg/mL | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4526-77-6 | |

| Record name | Cyclo(alanyl-glycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 °C | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclo(Ala-Gly): A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

An in-depth technical guide on the core physicochemical properties, experimental protocols, and biological context of the cyclic dipeptide Cyclo(Ala-Gly).

Cyclo(Ala-Gly), a cyclic dipeptide (CDP), has garnered interest within the scientific community for its biological activities, including demonstrated cytotoxicity against various cancer cell lines.[1] As a naturally occurring metabolite and a synthetic building block, a thorough understanding of its physicochemical properties is paramount for its application in drug discovery, peptide chemistry, and materials science. This technical guide provides a detailed overview of the known physicochemical characteristics of Cyclo(Ala-Gly), outlines relevant experimental methodologies, and presents this information in a format tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of Cyclo(Ala-Gly) are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental and physiological conditions, including solubility, membrane permeability, and formulation stability.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₈N₂O₂ | [2][3] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| Appearance | White crystalline powder | |

| Melting Enthalpy (ΔhSL) | 24 ± 4 kJ mol⁻¹ | |

| Melting Point | Not explicitly reported; dipeptides often decompose before melting under conventional calorimetry. Fast Scanning Calorimetry (FSC) is a suitable technique for its determination. | FSC |

| Solubility | Soluble in mixtures of DMSO, PEG300, Tween-80, and saline (≥ 2.5 mg/mL); Soluble in a mixture of DMSO, SBE-β-CD, and saline (≥ 2.5 mg/mL); Soluble in a mixture of DMSO and corn oil (≥ 2.5 mg/mL). Specific solubility in common solvents like water and ethanol (B145695) is not readily available in the literature. | Commercial Supplier Data |

| pKa (predicted) | The pKa values of the constituent amino acids, alanine (B10760859) (pKa₁ ≈ 2.34, pKa₂ ≈ 9.69) and glycine (B1666218) (pKa₁ ≈ 2.34, pKa₂ ≈ 9.60), are altered upon cyclization. The amide bonds within the diketopiperazine ring are generally considered neutral. The overall molecule is expected to be largely non-ionizable within the physiological pH range. | Based on amino acid pKa values |

| logP (predicted) | The predicted octanol-water partition coefficient (logP) is expected to be negative, indicating a hydrophilic character. This is based on the hydrophilic nature of the parent amino acids and the presence of polar amide bonds. | Theoretical Prediction |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of the physicochemical properties of Cyclo(Ala-Gly). Below are methodologies for key experiments.

Synthesis of Cyclo(Ala-Gly)

The synthesis of Cyclo(Ala-Gly) can be achieved through the cyclization of the corresponding linear dipeptide. A common approach involves the following steps:

-

Protection of Amino Acids: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of glycine is protected as a methyl ester.

-

Peptide Coupling: The Boc-protected L-alanine is coupled with the glycine methyl ester using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-Hydroxybenzotriazole (HOBt).

-

Deprotection: The Boc protecting group is removed from the resulting dipeptide ester using an acid, typically trifluoroacetic acid (TFA).

-

Cyclization: The deprotected dipeptide ester is heated in a high-boiling point solvent (e.g., isopropanol) with a mild base, leading to intramolecular aminolysis and the formation of the diketopiperazine ring.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Determination of Melting Point by Fast Scanning Calorimetry (FSC)

Due to the thermal instability of many peptides, conventional Differential Scanning Calorimetry (DSC) can lead to decomposition before melting. FSC overcomes this limitation by employing very high heating rates.

-

Sample Preparation: A small amount of the crystalline Cyclo(Ala-Gly) is placed on the FSC sensor.

-

Instrumentation: An FSC instrument is used with a controlled inert atmosphere (e.g., argon).

-

Heating Program: The sample is subjected to a series of heating and cooling cycles at varying high scanning rates (e.g., 1000 to 10000 K/s).

-

Data Analysis: The heat flow is measured as a function of temperature. The melting temperature is determined from the endothermic peak of the heat flow curve at different heating rates and extrapolated to a zero heating rate to obtain the true melting point.

Determination of pKa by Potentiometric Titration

While Cyclo(Ala-Gly) is not expected to have strongly acidic or basic groups, potentiometric titration can be used to confirm its acid-base properties.

-

Solution Preparation: A precise amount of Cyclo(Ala-Gly) is dissolved in deionized water or a suitable co-solvent to a known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the inflection point of the curve. For a neutral compound like Cyclo(Ala-Gly), no significant inflection point is expected in the typical pH range.

Analysis and Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard technique for assessing the purity of and purifying peptides like Cyclo(Ala-Gly).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of two solvents is employed. Solvent A is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B is an organic solvent like acetonitrile (B52724) with 0.1% TFA.

-

Gradient: The separation is achieved by gradually increasing the concentration of Solvent B over time.

-

Detection: The eluting peptide is detected by UV absorbance, typically at 214 nm or 280 nm.

-

Analysis and Purification: The retention time of the peak corresponding to Cyclo(Ala-Gly) can be used for its identification and the peak area for its quantification. For purification, fractions corresponding to the desired peak are collected.

Biological Activity and Cytotoxicity

Cyclo(Ala-Gly) has been identified as a metabolite from the mangrove endophytic fungus Penicillium thomi and has demonstrated cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma), with IC50 values in the micromolar range. The precise mechanism of action and the specific signaling pathways involved in its cytotoxic activity have not been fully elucidated in the available literature. However, a generalized model of cytotoxicity involves the compound interacting with cellular components, leading to a cascade of events that ultimately result in cell death, often through apoptosis or necrosis.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of Cyclo(Ala-Gly), offering valuable data for researchers in various scientific disciplines. While some experimental values for properties like melting point, specific solubility, pKa, and logP are not yet definitively reported in the literature, the provided methodologies offer a clear path for their determination. The established cytotoxic activity of Cyclo(Ala-Gly) underscores its potential as a lead compound in anticancer drug discovery, warranting further investigation into its mechanism of action and specific molecular targets. The presented experimental protocols for synthesis and analysis provide a practical framework for future research and development involving this intriguing cyclic dipeptide.

References

Synthesis and Structural Elucidation of Cyclo(Ala-Gly): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Cyclo(L-alanyl-L-glycine), a cyclic dipeptide with significant potential in various research and development applications. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the core processes through clear, concise diagrams.

Introduction

Cyclo(L-alanyl-L-glycine), a member of the 2,5-diketopiperazine (DKP) class of compounds, is a cyclic dipeptide formed from the amino acids L-alanine and L-glycine.[1] DKPs are prevalent in nature and are recognized for their rigid structures and diverse biological activities, making them attractive scaffolds in drug discovery and peptide science.[2] The constrained conformation of Cyclo(Ala-Gly) imparts enhanced stability and bioavailability compared to its linear dipeptide counterpart, making it a valuable building block in the synthesis of more complex peptides and peptidomimetics.[1] This guide details the chemical synthesis of Cyclo(Ala-Gly) and the analytical methods employed for its thorough structural characterization.

Synthesis of Cyclo(L-alanyl-L-glycine)

The synthesis of Cyclo(L-alanyl-L-glycine) is typically achieved through a multi-step process involving the preparation of a linear dipeptide precursor followed by an intramolecular cyclization reaction. A common and effective strategy involves the coupling of protected amino acids and subsequent deprotection and cyclization.

Synthetic Workflow

The overall synthetic workflow for Cyclo(L-alanyl-L-glycine) is depicted below. The process begins with the protection of the N-terminus of L-alanine and the C-terminus of L-glycine. The protected amino acids are then coupled to form the linear dipeptide. Subsequent removal of the protecting groups facilitates an intramolecular cyclization to yield the final cyclic dipeptide.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of cyclic dipeptides.[3]

Step 1: Boc Protection of L-Alanine

-

Dissolve L-alanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture with a cold aqueous solution of citric acid to pH 3.

-

Extract the product, Boc-L-alanine, with ethyl acetate (B1210297). The organic layers are then combined, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

Step 2: Methyl Esterification of L-Glycine

-

Suspend L-glycine in anhydrous methanol and cool the mixture to 0 °C.

-

Add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to yield L-glycine methyl ester hydrochloride as a solid.

Step 3: Peptide Coupling

-

Dissolve Boc-L-alanine, L-glycine methyl ester hydrochloride, and 1-hydroxybenzotriazole (B26582) (HOBt) in anhydrous dimethylformamide (DMF).

-

Cool the mixture to 0 °C and add N,N'-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the protected dipeptide, Boc-L-alanyl-L-glycine methyl ester.

Step 4: Boc Deprotection

-

Dissolve the protected dipeptide in dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide, L-alanyl-L-glycine methyl ester, as a TFA salt.

Step 5: Cyclization

-

Dissolve the deprotected dipeptide in a high-boiling point solvent such as isopropanol (B130326) or toluene.

-

Add a mild base, such as sodium bicarbonate or triethylamine, to neutralize the TFA salt.

-

Heat the solution to reflux for 12-24 hours to facilitate intramolecular aminolysis of the methyl ester, leading to the formation of the diketopiperazine ring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 6: Purification

-

The crude Cyclo(L-Ala-Gly) is purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Gradually add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Structural Elucidation

The definitive structure of the synthesized Cyclo(L-Ala-Gly) is confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular weight, connectivity, and three-dimensional arrangement of the atoms.

Analytical Workflow

The workflow for the structural elucidation of Cyclo(L-Ala-Gly) involves a series of analytical techniques to confirm the identity and purity of the synthesized compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of Cyclo(L-Ala-Gly) and to study its fragmentation pattern, which provides further structural confirmation.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

-

Analysis: The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion. Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and analyze the resulting product ions.

Data Presentation:

Table 1: High-Resolution Mass Spectrometry Data for Cyclo(L-Ala-Gly)

| Parameter | Value |

| Molecular Formula | C₅H₈N₂O₂ |

| Calculated Monoisotopic Mass | 128.0586 g/mol |

| Observed [M+H]⁺ | Value to be determined experimentally |

| Major Fragment Ions (m/z) | Expected fragments include those from the loss of CO, NH₃, and side chains. |

The fragmentation of diketopiperazines is well-documented and typically involves the cleavage of the amide bonds within the ring. For Cyclo(Ala-Gly), characteristic losses of CO (28 Da) and the alanine (B10760859) side chain (CH₃-CH=, 43 Da) are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of Cyclo(L-Ala-Gly), including the connectivity of atoms and the stereochemistry.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.

-

Analysis: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Data Presentation:

Table 2: Representative ¹H and ¹³C NMR Data for Cyclo(L-Ala-Gly) in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| Ala Cα | ~3.9 - 4.1 | q | ~7.0 | ~50 - 52 |

| Ala Cβ | ~1.2 - 1.4 | d | ~7.0 | ~18 - 20 |

| Gly Cα | ~3.6 - 3.8 | d | ~17.0 | ~43 - 45 |

| ~3.1 - 3.3 | d | ~17.0 | ||

| Ala C=O | - | - | - | ~168 - 170 |

| Gly C=O | - | - | - | ~166 - 168 |

| Ala NH | ~8.0 - 8.2 | s (br) | - | - |

| Gly NH | ~7.8 - 8.0 | s (br) | - | - |

Note: The chemical shifts and coupling constants are approximate values based on related compounds and are subject to experimental variation.

The ¹H NMR spectrum is expected to show a quartet for the alpha-proton of the alanine residue, coupled to the methyl protons, and a doublet for the methyl protons. The two alpha-protons of the glycine (B1666218) residue are diastereotopic and are expected to appear as two separate doublets, each coupled to the other. The amide protons will appear as broad singlets. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the alpha-carbons of both residues, and the beta-carbon of alanine.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of Cyclo(L-Ala-Gly) in a suitable solvent system (e.g., ethanol/water).

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and other crystallographic parameters.

Data Presentation:

Table 3: Representative X-ray Crystallographic Data for a Cyclic Dipeptide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

The crystal structure would confirm the cyclic nature of the molecule and provide precise measurements of the diketopiperazine ring conformation, which is typically a non-planar boat or twist-boat conformation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of Cyclo(L-alanyl-L-glycine). The described synthetic route offers a reliable method for obtaining this valuable cyclic dipeptide. The combination of mass spectrometry, NMR spectroscopy, and X-ray crystallography provides a robust analytical framework for the comprehensive characterization of its chemical structure. The information presented herein serves as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and materials science, facilitating the utilization of Cyclo(Ala-Gly) in their respective fields.

References

Biological activity of cyclic dipeptides like Cyclo(Ala-Gly)

An In-depth Technical Guide to the Biological Activity of Cyclo(Ala-Gly)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the cyclic dipeptide Cyclo(Ala-Gly), with a focus on its cytotoxic, anti-inflammatory, and neuroprotective potential. The information is presented with detailed experimental protocols and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction to Cyclo(Ala-Gly)

Cyclo(Ala-Gly), a member of the diketopiperazine class of cyclic dipeptides, has garnered significant interest in the scientific community due to its diverse biological activities. These compounds are known for their enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[1][2] Cyclo(Ala-Gly) has been identified as a metabolite from the mangrove endophytic fungus Penicillium thomi and has demonstrated notable cytotoxic effects against various cancer cell lines.[1] Furthermore, research into related cyclic dipeptides suggests potential anti-inflammatory and neuroprotective properties, positioning Cyclo(Ala-Gly) as a promising scaffold for the development of novel therapeutics.[2][3]

Biological Activities of Cyclo(Ala-Gly)

Cytotoxic Activity

Cyclo(Ala-Gly) has been shown to exhibit significant cytotoxic activity against several human cancer cell lines. This activity is a key area of interest for its potential application in oncology.

Mechanism of Action: The cytotoxic effects of many small molecules are mediated through the induction of apoptosis, or programmed cell death. While the precise signaling pathway for Cyclo(Ala-Gly) has not been definitively elucidated, it is hypothesized to involve the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of Cyclo(Ala-Gly) is limited, studies on structurally similar cyclic dipeptides, such as Cyclo(His-Pro), provide strong evidence for this potential. The anti-inflammatory effects of these related compounds are often attributed to the modulation of key signaling pathways involved in the inflammatory response.

Hypothesized Mechanism of Action: It is proposed that Cyclo(Ala-Gly) may exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. The transcription factor NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. Conversely, the transcription factor Nrf2 is a key regulator of the antioxidant response, and its activation can lead to the expression of cytoprotective genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory properties. The interplay between these two pathways is a critical determinant of the cellular response to inflammatory stimuli.

Neuroprotective Activity

The potential neuroprotective effects of Cyclo(Ala-Gly) are another area of active investigation, largely informed by studies on related cyclic dipeptides. For instance, Cyclo-Gly-Pro, a structurally similar compound, has been shown to improve memory and reduce amyloid plaque load in a transgenic mouse model of Alzheimer's disease, suggesting a potential role in mitigating neurodegenerative processes.

Potential Mechanism of Action: The neuroprotective effects of cyclic dipeptides may be linked to the modulation of neurotrophic factor signaling pathways, such as the Insulin-like Growth Factor-1 (IGF-1) pathway. IGF-1 signaling is crucial for neuronal survival, growth, and plasticity, and its dysregulation has been implicated in various neurodegenerative diseases. By potentially modulating this pathway, Cyclo(Ala-Gly) could offer a therapeutic avenue for conditions like Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of Cyclo(Ala-Gly) and a related cyclic dipeptide for comparative purposes.

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| Cyclo(Ala-Gly) | Cytotoxicity | A549 (Human lung carcinoma) | 9.5 - 18.1 μM | |

| Cyclo(Ala-Gly) | Cytotoxicity | HepG2 (Human liver carcinoma) | 9.5 - 18.1 μM | |

| Cyclo(Ala-Gly) | Cytotoxicity | HT29 (Human colon adenocarcinoma) | 9.5 - 18.1 μM | |

| Cyclo(His-Gly) | Anti-thrombotic | Thrombin-induced platelet aggregation | 0.0662 mM |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of Cyclo(Ala-Gly) on cancer cell lines by measuring cell metabolic activity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HepG2, HT29)

-

Complete cell culture medium

-

Cyclo(Ala-Gly) stock solution (in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of Cyclo(Ala-Gly) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the contents of the wells by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, as an indicator of NO production by cells, which is a hallmark of inflammation.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Cyclo(Ala-Gly) stock solution

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Cyclo(Ala-Gly) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples based on the standard curve.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol measures the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Materials:

-

Human or murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

-

RAW 264.7 macrophage cells or human peripheral blood mononuclear cells (PBMCs)

-

Complete cell culture medium

-

LPS

-

Cyclo(Ala-Gly) stock solution

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Follow the cell seeding, pre-treatment with Cyclo(Ala-Gly), and LPS stimulation steps as described in the Griess Assay protocol.

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add 100 µL of the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the substrate solution and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the concentration of TNF-α in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and a general experimental workflow for studying the biological activity of Cyclo(Ala-Gly).

Caption: Proposed intrinsic apoptosis pathway for Cyclo(Ala-Gly).

Caption: Hypothesized anti-inflammatory signaling pathway.

Caption: General experimental workflow for drug discovery.

Conclusion

Cyclo(Ala-Gly) is a cyclic dipeptide with demonstrated cytotoxic activity against several cancer cell lines. While its anti-inflammatory and neuroprotective activities require further direct investigation, evidence from structurally related compounds suggests significant potential in these areas. The proposed mechanisms of action, involving the intrinsic apoptosis pathway for cytotoxicity and the modulation of NF-κB/Nrf2 and IGF-1 signaling for anti-inflammatory and neuroprotective effects, respectively, provide a solid foundation for future research. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of Cyclo(Ala-Gly) and other cyclic dipeptides. Further studies are warranted to confirm the hypothesized signaling pathways and to explore the in vivo efficacy and safety of this promising compound.

References

Unveiling Cyclo(Ala-Gly): A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ala-Gly), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of Cyclo(Ala-Gly) and details the methodologies for its isolation and purification. The document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and development.

Natural Sources of Cyclo(Ala-Gly)

Cyclo(Ala-Gly) has been identified as a secondary metabolite produced by various microorganisms. To date, the most well-documented natural sources include bacteria and fungi, highlighting the rich chemical diversity of the microbial world.

Microbial Sources

Microorganisms, particularly bacteria and endophytic fungi, are the primary known producers of Cyclo(Ala-Gly). These microbes synthesize a vast array of secondary metabolites, often as part of their defense mechanisms or communication systems.

-

Bacteria: The bacterium Klebsiella aerogenes, isolated from peanuts, has been identified as a significant producer of Cyclo(Ala-Gly). In a notable study, this cyclic dipeptide was found to be the main active component responsible for the inhibition of aflatoxin production by the fungus Aspergillus flavus.[1][2][3] This discovery underscores the potential of microbial metabolites in controlling mycotoxin contamination in agriculture.

-

Endophytic Fungi: Fungi that live within the tissues of plants, known as endophytes, are another promising source of novel bioactive compounds. While specific studies detailing the isolation of Cyclo(Ala-Gly) from Penicillium thomi were not found in the immediate literature, diketopiperazines are a well-known class of compounds isolated from marine-derived and terrestrial fungi, including species of Penicillium and Aspergillus. The general methodologies for isolating these compounds from fungal cultures are well-established.

Table 1: Summary of Natural Sources of Cyclo(Ala-Gly)

| Source Organism | Type | Environment | Associated Biological Activity | Reference |

| Klebsiella aerogenes | Bacterium | Associated with peanuts | Inhibition of aflatoxin production in Aspergillus flavus | [1][2] |

| Endophytic Fungi (e.g., Penicillium, Aspergillus) | Fungus | Marine and Terrestrial | General source of diketopiperazines with diverse bioactivities |

Isolation and Purification of Cyclo(Ala-Gly)

The isolation of Cyclo(Ala-Gly) from its natural sources typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methods for the isolation of diketopiperazines from microbial cultures.

Fermentation of Producer Microorganism

Objective: To cultivate the source microorganism (e.g., Klebsiella aerogenes) under conditions that promote the production of Cyclo(Ala-Gly).

Protocol:

-

Inoculum Preparation: Aseptically transfer a single colony of Klebsiella aerogenes from a solid agar (B569324) plate to a sterile flask containing a suitable liquid medium (e.g., Nutrient Broth). Incubate at 30-37°C with shaking (e.g., 150-200 rpm) for 24-48 hours to obtain a seed culture.

-

Production Culture: Inoculate a larger volume of sterile production medium with the seed culture (e.g., 1-5% v/v). The composition of the production medium can be optimized to enhance the yield of secondary metabolites.

-

Incubation: Incubate the production culture under optimized conditions (temperature, pH, aeration) for a period determined by growth and secondary metabolite production kinetics (typically several days).

Extraction of Cyclo(Ala-Gly)

Objective: To extract the crude mixture of metabolites, including Cyclo(Ala-Gly), from the fermentation broth.

Protocol:

-

Separation of Biomass: Centrifuge the fermentation broth at high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to pellet the microbial cells. The supernatant, which contains the secreted secondary metabolites, is collected.

-

Solvent Extraction: Perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar compounds like diketopiperazines.

-

Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.

-

Shake vigorously for several minutes and then allow the layers to separate.

-

Collect the organic (ethyl acetate) layer.

-

Repeat the extraction process 2-3 times to maximize the recovery of the target compound.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

Objective: To isolate and purify Cyclo(Ala-Gly) from the crude extract.

Protocol:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or chloroform).

-

Apply the dissolved extract to the top of a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane, followed by methanol in ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Size-Exclusion Chromatography (Optional):

-

For further purification, fractions containing Cyclo(Ala-Gly) can be subjected to size-exclusion chromatography using a resin such as Sephadex LH-20.

-

Elute with a suitable solvent (e.g., methanol). This step helps to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The final purification step is typically performed using reversed-phase HPLC (RP-HPLC).

-

Inject the partially purified fraction onto a C18 column.

-

Elute with a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like trifluoroacetic acid (TFA).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to Cyclo(Ala-Gly).

-

Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

Quantitative data on the natural abundance and isolation yields of Cyclo(Ala-Gly) are limited in the publicly available literature. However, its biological activity has been quantified in certain assays.

Table 2: Biological Activity of Cyclo(Ala-Gly)

| Biological Activity | Assay System | IC50 | Reference |

| Inhibition of Aflatoxin B1 Production | Aspergillus flavus liquid culture | 0.75 mM |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Biological Activity and Potential Signaling Pathways

Cyclo(Ala-Gly) and other diketopiperazines have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. While the specific signaling pathways modulated by Cyclo(Ala-Gly) are still under investigation, studies on related compounds and their effects on cancer cells suggest the involvement of apoptosis (programmed cell death) and cell cycle arrest.

A plausible mechanism for the cytotoxic action of Cyclo(Ala-Gly) on cancer cells, such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT-29 (colon adenocarcinoma), involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often regulated by the p53 tumor suppressor protein.

This proposed pathway suggests that Cyclo(Ala-Gly) may activate the p53 tumor suppressor protein, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Additionally, p53 activation can also lead to cell cycle arrest, preventing the proliferation of cancer cells.

Conclusion

Cyclo(Ala-Gly) is a naturally occurring cyclic dipeptide with promising biological activities. Its production by microorganisms such as Klebsiella aerogenes presents an opportunity for its biotechnological production. The isolation and purification of Cyclo(Ala-Gly) can be achieved through standard fermentation and chromatographic techniques. Further research is warranted to fully elucidate its natural distribution, optimize its production, and comprehensively characterize its mechanisms of action, particularly its potential as a therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.

References

Cyclo(Ala-Gly): A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ala-Gly), a cyclic dipeptide, has emerged as a molecule of significant interest in various biological contexts. Its inherent stability, attributed to its cyclic structure, makes it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Ala-Gly)'s mechanism of action, with a focus on its cytotoxic, anti-inflammatory, neuroprotective, and quorum sensing inhibitory activities. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for researchers and drug development professionals.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two amino acids. Their constrained cyclic structure confers greater stability against proteolytic degradation compared to their linear counterparts, enhancing their potential as therapeutic agents. Cyclo(Ala-Gly), derived from the amino acids alanine (B10760859) and glycine, has been the subject of investigation for its diverse biological activities. This guide will delve into the molecular mechanisms underlying these activities, providing a technical framework for future research and development.

Cytotoxic Activity

Cyclo(Ala-Gly) has demonstrated notable cytotoxic effects against several human cancer cell lines. This activity suggests its potential as a lead compound for the development of novel anticancer therapeutics.

Quantitative Data: Cytotoxicity

The cytotoxic potential of Cyclo(Ala-Gly) has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 9.5 - 18.1 | [1] |

| HepG2 | Hepatocellular Carcinoma | 9.5 - 18.1 | [1] |

| HT29 | Colorectal Adenocarcinoma | 9.5 - 18.1 | [1] |

Proposed Mechanism of Action: Apoptosis Induction

The primary mechanism underlying the cytotoxicity of many anticancer compounds is the induction of apoptosis, or programmed cell death. While the precise apoptotic pathway activated by Cyclo(Ala-Gly) is still under investigation, it is hypothesized to involve the activation of caspases, a family of proteases that execute the apoptotic process.

References

Conformational Analysis of Cyclo(Ala-Gly) Using NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of the cyclic dipeptide Cyclo(L-Alanyl-L-Glycyl), herein referred to as Cyclo(Ala-Gly), using Nuclear Magnetic Resonance (NMR) spectroscopy. Cyclic peptides are a class of molecules with significant therapeutic potential due to their inherent structural rigidity and improved metabolic stability compared to their linear counterparts. Understanding the three-dimensional structure of these molecules in solution is paramount for structure-activity relationship (SAR) studies and rational drug design. NMR spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information on the conformational preferences of molecules in solution.

Introduction to Cyclo(Ala-Gly) Conformational Analysis

Cyclo(Ala-Gly) is a simple cyclic dipeptide that can adopt various conformations in solution. The conformational landscape is primarily defined by the puckering of the diketopiperazine (DKP) ring and the orientation of the alanine (B10760859) side chain. The DKP ring can exist in different non-planar conformations, such as boat, chair, or twist forms. The conformation is influenced by factors such as the solvent environment and intermolecular interactions. The goal of NMR-based conformational analysis is to determine the predominant solution-state structure or the ensemble of conformations that best represent the molecule's dynamic behavior.

Experimental Protocols

A systematic approach is required to elucidate the conformation of Cyclo(Ala-Gly) using NMR. This involves careful sample preparation, acquisition of a suite of NMR experiments, and detailed analysis of the spectral data.

Sample Preparation

-

Synthesis and Purification: Cyclo(Ala-Gly) is synthesized using standard solid-phase or solution-phase peptide synthesis protocols. Following synthesis, the cyclic peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized.

-

NMR Sample Preparation: A sample of the lyophilized Cyclo(Ala-Gly) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of approximately 1-5 mM. The choice of solvent is critical as it can influence the peptide's conformation. A trace amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.

NMR Data Acquisition

A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: This is the initial experiment to assess the sample's purity and to observe the general features of the proton spectrum.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the Alanine and Glycine (B1666218) residues. It reveals scalar coupling networks within each amino acid residue. A typical mixing time for TOCSY is 60-80 ms (B15284909).[1]

-

2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for obtaining distance constraints between protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons. A mixing time of 200-400 ms is commonly used for ROESY.[1]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming assignments and identifying connectivity across the peptide bond.

Data Presentation: Illustrative NMR Data for Cyclo(Ala-Gly)

The following tables present illustrative quantitative data for Cyclo(Ala-Gly) in DMSO-d₆. Disclaimer: This data is hypothetical and intended for demonstrative purposes, based on typical chemical shifts for Alanine and Glycine residues in peptides.[2][3][4]

Table 1: Illustrative ¹H and ¹³C Chemical Shifts (δ) in ppm

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ala | N-H | 8.15 | - |

| Cα-H | 4.10 | 51.5 | |

| Cβ-H₃ | 1.35 | 18.0 | |

| C' | - | 172.0 | |

| Gly | N-H | 8.30 | - |

| Cα-H₂ | 3.85, 3.95 | 44.0 | |

| C' | - | 170.5 |

Table 2: Illustrative Vicinal Coupling Constants (³J) in Hz

| Coupling | Value (Hz) | Dihedral Angle (φ) Information |

| ³J(H-N, Hα) Ala | 7.5 | Provides information on the φ torsional angle of Alanine. |

| ³J(H-N, Hα) Gly | 5.0, 6.5 | Provides information on the φ torsional angle of Glycine. |

Table 3: Illustrative Nuclear Overhauser Effect (NOE) Constraints

| Proton 1 | Proton 2 | NOE Intensity | Distance Constraint (Å) |

| Ala Cα-H | Gly Cα-H₂ | Strong | < 2.5 |

| Ala N-H | Ala Cα-H | Medium | < 3.0 |

| Gly N-H | Gly Cα-H₂ | Medium | < 3.0 |

| Ala Cα-H | Ala Cβ-H₃ | Strong | < 2.8 |

Mandatory Visualizations

Diagram of Conformational Analysis Workflow

Caption: Workflow for NMR-based conformational analysis of Cyclo(Ala-Gly).

Diagram of Key Dihedral Angles in Cyclo(Ala-Gly)

Caption: Key dihedral angles defining the conformation of Cyclo(Ala-Gly).

Data Interpretation and Structure Calculation

Resonance Assignment

The first step in data analysis is the assignment of all proton and carbon signals to their respective atoms in the Cyclo(Ala-Gly) molecule. The TOCSY spectrum is used to identify the coupled protons within the Alanine and Glycine spin systems. The distinct chemical shifts of the Alanine Cα-H and Cβ-H₃ allow for unambiguous identification of this residue. The Glycine residue is characterized by its two Cα protons.

Derivation of Conformational Constraints

-

Distance Constraints: The ROESY/NOESY spectrum provides through-space correlations, which are translated into upper distance limits between pairs of protons. Strong, medium, and weak NOEs are typically constrained to upper bounds of approximately 2.5 Å, 3.5 Å, and 5.0 Å, respectively.

-

Dihedral Angle Constraints: The vicinal coupling constant, ³J(H-N, Hα), is related to the backbone dihedral angle φ through the Karplus equation. This relationship allows for the estimation of the φ angle for both the Alanine and Glycine residues.

Structure Calculation and Refinement

The experimentally derived distance and dihedral angle constraints are used as input for molecular modeling programs such as CYANA, XPLOR-NIH, or CNS. These programs employ computational methods like molecular dynamics and simulated annealing to generate an ensemble of 3D structures that are consistent with the experimental NMR data. The resulting ensemble of low-energy structures represents the conformational space sampled by Cyclo(Ala-Gly) in solution.

Conclusion

The conformational analysis of Cyclo(Ala-Gly) by NMR spectroscopy provides invaluable insights into its three-dimensional structure in solution. By combining a suite of NMR experiments with computational modeling, a detailed picture of the molecule's conformational preferences can be obtained. This information is crucial for understanding its biological activity and for the rational design of novel cyclic peptide-based therapeutics. The methodologies outlined in this guide provide a robust framework for the structural elucidation of Cyclo(Ala-Gly) and other cyclic peptides.

References

Spectroscopic Characterization of Cyclo(Ala-Gly): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Cyclo(Ala-Gly), a cyclic dipeptide of interest in various scientific and pharmaceutical research fields. This document compiles quantitative data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), Raman spectroscopy, and mass spectrometry (MS), presenting them in a structured format for easy comparison. Detailed experimental protocols for these techniques are also provided, along with visualizations of experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of molecules. For Cyclo(Ala-Gly), ¹H and ¹³C NMR provide characteristic chemical shifts that are sensitive to the conformation of the diketopiperazine ring and the environments of the alanine (B10760859) and glycine (B1666218) residues.

Quantitative NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycine-αCH₂ | 3.5 - 4.0 | 40 - 45 |

| Glycine-C=O | - | 165 - 170 |

| Alanine-αCH | 3.8 - 4.3 | 48 - 53 |

| Alanine-βCH₃ | 1.2 - 1.5 | 15 - 20 |

| Alanine-C=O | - | 165 - 170 |

| N-H (Gly) | 7.5 - 8.5 | - |

| N-H (Ala) | 7.5 - 8.5 | - |

Note: Actual chemical shifts can vary depending on solvent, concentration, and temperature.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of cyclic dipeptides like Cyclo(Ala-Gly) is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of Cyclo(Ala-Gly) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

For peptides, concentrations of 1-5 mM are often suitable to obtain a good signal-to-noise ratio.[1]

-

If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the final sample volume in the NMR tube is sufficient to cover the detector coils (typically a height of about 4-5 cm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment of resonances, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[2]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

NMR Experimental Workflow

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is characteristic of its chemical structure and conformation. Both FTIR and Raman spectroscopy are valuable for studying the amide bonds and other functional groups within Cyclo(Ala-Gly).

Quantitative Vibrational Data

The following table summarizes the key experimental vibrational frequencies for solid-state Cyclo(Ala-Gly) from FTIR and Raman spectroscopy. These assignments are based on published data and theoretical calculations.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| Amide A | ~3290 | ~3290 | N-H stretch |

| CH₃ asymmetric stretch | ~2990 | ~2990 | Alanine side chain |

| CH₃ symmetric stretch | ~2940 | ~2940 | Alanine side chain |

| CH₂ symmetric stretch | ~2860 | ~2860 | Glycine side chain |

| Amide I | ~1670 | ~1660 | C=O stretch |

| Amide II | ~1470 | ~1470 | N-H bend, C-N stretch |

| CH₃ deformation | ~1450 | ~1450 | Alanine side chain |

| CH₂ wag | ~1340 | ~1340 | Glycine side chain |

| Amide III | ~1260 | ~1260 | C-N stretch, N-H bend |

| Ring modes | 1000 - 1200 | 1000 - 1200 | Diketopiperazine ring vibrations |

| C-C stretch | ~920 | ~920 | Backbone |

Note: Peak positions can be influenced by sample preparation and physical state.

Experimental Protocols

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of solid Cyclo(Ala-Gly) with about 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

-

Allow the instrument to warm up and stabilize.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[3]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the characteristic absorption bands.

-

-

Sample Preparation:

-

Place a small amount of the solid Cyclo(Ala-Gly) powder into a glass capillary tube or onto a microscope slide.

-

For solution-state measurements, dissolve the sample in a suitable solvent (e.g., water, acetonitrile) at a concentration that provides a good Raman signal.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations are typically averaged.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction on the raw spectrum.

-

Normalize the spectrum if necessary for comparison with other spectra.

-

Identify and label the characteristic Raman scattering peaks.

-

Vibrational Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Cyclo(Ala-Gly) and to study its fragmentation pattern, which can provide structural information. Electrospray ionization (ESI) is a common soft ionization technique for analyzing peptides.

Quantitative Mass Spectrometry Data

The fragmentation of cyclic dipeptides in the gas phase can be complex. For Cyclo(Ala-Gly), the protonated molecule [M+H]⁺ is expected at an m/z of 129.1. Based on studies of similar cyclic dipeptides like cyclo(Ala-Ala), characteristic fragment ions are expected from the cleavage of the diketopiperazine ring.[4]

| m/z | Proposed Fragment | Description |

| 129.1 | [C₅H₈N₂O₂ + H]⁺ | Protonated molecular ion |

| 101.1 | [M+H - CO]⁺ | Loss of carbon monoxide |

| 86.1 | [M+H - HNCO]⁺ | Loss of isocyanic acid |

| 72.1 | [Ala residue fragment]⁺ | Fragment corresponding to the alanine residue |

| 57.1 | [Gly residue fragment]⁺ | Fragment corresponding to the glycine residue |

| 44.1 | [Fragment from Ala]⁺ | Further fragmentation of the alanine side chain |

Note: The relative abundances of these fragments can vary depending on the collision energy used in MS/MS experiments.

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Prepare a stock solution of Cyclo(Ala-Gly) in a suitable solvent (e.g., methanol, water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Liquid Chromatography (LC) Setup (Optional but Recommended for complex samples):

-

Use a reverse-phase HPLC or UHPLC system.

-

A C18 column is commonly used for peptide separations.

-

Set up a gradient elution using two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

A typical gradient might run from 5% to 95% B over 10-20 minutes.

-

-

Mass Spectrometry (MS) Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the ESI source in positive ion mode.

-

Optimize the source parameters, such as capillary voltage, nebulizer gas flow, and drying gas temperature, to maximize the signal of the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion of Cyclo(Ala-Gly) (m/z 129.1).

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.

-

Apply a suitable collision energy (this may need to be optimized) to induce fragmentation.

-

Acquire the MS/MS spectrum to observe the fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.

-

Mass Spectrometry Workflow

References

The Enduring Allure of the Cyclic Dipeptide: A Technical Review of the Discovery and History of Diketopiperazines

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the rich history, discovery, and evolving significance of diketopiperazines (DKPs). This whitepaper provides an in-depth exploration of the core science behind these fascinating bicyclic compounds, from their initial synthesis to their current role in cutting-edge research.

Diketopiperazines, the smallest class of cyclic peptides, represent a structurally diverse and biologically significant family of molecules.[1] Formed by the condensation of two α-amino acids, these six-membered rings have captivated chemists and biologists for over a century with their unique conformational constraints and wide-ranging biological activities.[1][2] This technical guide delves into the historical milestones of DKP research, from their serendipitous discovery to their deliberate synthesis and application in modern drug discovery. We will explore key experimental protocols, summarize significant quantitative data, and visualize the intricate signaling pathways influenced by these remarkable compounds.

A Historical Perspective: From By-product to Bioactive Scaffold

The story of diketopiperazines begins not with a targeted discovery, but as an interesting observation in the early days of peptide chemistry. In 1888, Curtius and Goebel reported the first synthesis of a cyclic dipeptide, later identified as cyclo(Leu-Leu).[3] This was followed by the work of Fischer and Forneau, who generated cyclo(Gly-Gly) by treating a dipeptide methyl ester with an excess of ammonia (B1221849) over several days.[3] For many years, DKPs were often regarded as mere by-products, sometimes problematic, in peptide synthesis. A notable example of this was the discovery of DKPs as by-products in solid-phase peptide synthesis by Gisin and Merrifield in 1972.

However, the 20th century saw a paradigm shift in the perception of DKPs, as a growing number of naturally occurring DKPs with potent biological activities were isolated and characterized. This spurred a significant interest in their synthesis, not as a means of avoiding by-products, but as a route to novel therapeutic agents. Today, DKPs are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of activities, including anticancer, antibacterial, antiviral, and quorum-sensing modulatory effects.

Key Milestones in Diketopiperazine Research

| Year | Milestone | Key Researchers/Discoveries | Significance |

| 1888 | First synthesis of a cyclic dipeptide | Curtius and Goebel | Marks the beginning of diketopiperazine chemistry. |

| 1907 | Synthesis of cyclo(Gly-Gly) | Fischer and Forneau | Further established the chemical nature of simple diketopiperazines. |

| 1938 | First X-ray crystallographic characterization of a peptide bond | - | The structure of 2,5-diketopiperazine was the first to reveal the geometry of the peptide bond through X-ray crystallography. |

| 1972 | Identification as by-products in solid-phase peptide synthesis | Gisin and Merrifield | Highlighted the propensity for DKP formation in a key peptide synthesis methodology. |

| 1996 | Isolation of Spirotryprostatin B | - | Discovery of a potent, naturally occurring DKP with anticancer activity, inhibiting the cell cycle at the G2/M phase. |

| 2001 | First solid-phase synthesis of a DKP natural product (Tryprostatin B) | Wang et al. | Demonstrated the utility of solid-phase synthesis for the targeted construction of complex DKPs. |

| 2005 | First total synthesis of Stephacidin A | Baran group | A landmark achievement in the synthesis of complex DKP alkaloids. |

Experimental Protocols: A Glimpse into the Chemist's Toolkit

The synthesis and isolation of diketopiperazines have evolved significantly over the years. Below are summaries of key experimental methodologies that have been instrumental in advancing the field.

Early Synthetic Approaches

Synthesis of cyclo(Gly-Gly) (Adapted from Fischer and Forneau): The dipeptide methyl ester of glycine (B1666218) is treated with an excess of ammonia. The reaction mixture is allowed to stand for several days, leading to the cyclization and formation of cyclo(Gly-Gly). This early method, while foundational, often resulted in racemization.

General Synthesis via Dipeptide Ester Cyclization: A common and straightforward method for synthesizing simple DKPs involves the cyclization of dipeptide esters. The protecting group on the N-terminus of a dipeptide ester is removed, and the resulting free amine undergoes intramolecular aminolysis of the ester to form the DKP ring. This reaction can be promoted by heat or mild basic conditions.

Modern Synthetic Strategies: The Advent of Solid-Phase Synthesis

Solid-phase synthesis has revolutionized the production of DKP libraries for drug discovery. A general workflow is as follows:

-

Resin Loading: The first N-protected amino acid is attached to a solid support (resin).

-

Deprotection: The N-protecting group (e.g., Fmoc) is removed.

-

Coupling: The second N-protected amino acid is coupled to the resin-bound amino acid.

-

Deprotection: The N-protecting group of the second amino acid is removed.

-

Cyclization and Cleavage: The linear dipeptide is induced to cyclize, often with concomitant cleavage from the resin, to yield the desired DKP. This can be achieved under acidic or basic conditions depending on the linker used.

Isolation of Natural Diketopiperazines from Fungal Sources

Many bioactive DKPs are secondary metabolites of fungi. A typical isolation protocol involves:

-

Culturing: The fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including vacuum liquid chromatography (VLC) over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., ODS), to isolate the individual DKP compounds.

Biological Activities and Signaling Pathways

Diketopiperazines exert their biological effects through a variety of mechanisms, often by interacting with specific cellular targets and modulating signaling pathways.

G2/M Cell Cycle Arrest

Certain DKPs, such as spirotryprostatin B, have demonstrated potent anticancer activity by inducing cell cycle arrest at the G2/M checkpoint. This prevents cancer cells from entering mitosis and proliferating. While the direct molecular target of many DKPs is still under investigation, the general G2/M checkpoint is a well-elucidated pathway. DNA damage or cellular stress activates sensor proteins like ATM, which in turn activate downstream kinases like Chk2. This leads to the stabilization and activation of the tumor suppressor protein p53. p53 then transcriptionally upregulates p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits the Cdc2/Cyclin B complex, which is essential for entry into mitosis. This inhibition results in G2/M arrest.

References

In Silico Modeling of Cyclo(Ala-Gly) Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the cyclic dipeptide Cyclo(L-Alanyl-L-Glycyl), herein referred to as Cyclo(Ala-Gly). This document details the computational methodologies for structural elucidation, presents quantitative structural data, and explores potential biological interactions.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two amino acids. Their constrained cyclic structure imparts enhanced stability and bioavailability compared to their linear counterparts, making them attractive scaffolds in drug design and development. Cyclo(Ala-Gly) is a simple yet important CDP that serves as a fundamental model for understanding the conformational dynamics and biological activities of this compound class. In silico modeling plays a crucial role in elucidating the three-dimensional structure, stability, and potential interactions of Cyclo(Ala-Gly) with biological targets.

Conformational Analysis and Structure